molecular formula C15H14O4S B6409098 6-Methyl-2-(3-methylsulfonylphenyl)benzoic acid CAS No. 1261907-20-3

6-Methyl-2-(3-methylsulfonylphenyl)benzoic acid

Cat. No.: B6409098
CAS No.: 1261907-20-3
M. Wt: 290.3 g/mol
InChI Key: SAZQVIKTBFJKNC-UHFFFAOYSA-N
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Description

6-Methyl-2-(3-methylsulfonylphenyl)benzoic acid is a versatile chemical compound with a molecular weight of 290.3 g/mol and a melting point of 159.96°C . This compound is known for its high purity and is utilized in various scientific and industrial applications.

Properties

IUPAC Name

2-methyl-6-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-10-5-3-8-13(14(10)15(16)17)11-6-4-7-12(9-11)20(2,18)19/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZQVIKTBFJKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)S(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691608
Record name 3'-(Methanesulfonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-20-3
Record name 3'-(Methanesulfonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-Methyl-2-(3-methylsulfonylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and is known for its mild and functional group tolerant reaction conditions . The process involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

6-Methyl-2-(3-methylsulfonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methyl-2-(3-methylsulfonylphenyl)benzoic acid is used in various scientific research applications, including:

    Chemistry: It is utilized in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical studies to understand molecular interactions and pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-Methyl-2-(3-methylsulfonylphenyl)benzoic acid can be compared with other similar compounds, such as:

  • 2-Methyl-6-(3-methylsulfonylphenyl)benzoic acid
  • 2-Methyl-6-[3-(trifluoromethoxy)phenyl]benzoic acid

These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.

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